molecular formula C17H10Cl3N3O2 B12218152 1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12218152
M. Wt: 394.6 g/mol
InChI Key: LYJFLSVWTXWVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone, such as 1,3-diketone, under acidic conditions.

    Introduction of chlorinated phenyl groups: The chlorinated phenyl groups can be introduced through nucleophilic substitution reactions using chlorinated benzene derivatives.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Interference with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

    Generation of reactive oxygen species: It may induce oxidative stress, leading to cell damage or death.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-thioamide: This compound has a thioamide group instead of a carboxamide group.

    1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-hydrazide: This compound has a hydrazide group instead of a carboxamide group.

Properties

Molecular Formula

C17H10Cl3N3O2

Molecular Weight

394.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H10Cl3N3O2/c18-10-4-6-11(7-5-10)23-9-8-14(24)16(22-23)17(25)21-13-3-1-2-12(19)15(13)20/h1-9H,(H,21,25)

InChI Key

LYJFLSVWTXWVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.